molecular formula C28H44O3 B1630874 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Cat. No. B1630874
M. Wt: 428.6 g/mol
InChI Key: KAIVGEVOBNIWLR-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 5-Dihydroxyergosta-7, 22-dien-6-one belongs to the class of organic compounds known as ergosterols and derivatives. These are steroids containing ergosta-5, 7, 22-trien-3beta-ol or a derivative thereof, which is based on the 3beta-hydroxylated ergostane skeleton. 3, 5-Dihydroxyergosta-7, 22-dien-6-one is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 5-Dihydroxyergosta-7, 22-dien-6-one has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, 3, 5-dihydroxyergosta-7, 22-dien-6-one is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 3, 5-dihydroxyergosta-7, 22-dien-6-one can be found in mushrooms. This makes 3, 5-dihydroxyergosta-7, 22-dien-6-one a potential biomarker for the consumption of this food product.

Scientific Research Applications

Structural Analysis and Conformation

  • Triterpenoid Structural Analysis : A triterpenoid structurally similar to the compound was isolated from Skimmia laureola. This research provides insights into the conformations of similar ring structures, important for understanding molecular interactions (Hussain, Rehman, & Parvez, 2010).
  • Steroidal System Analysis : Another study analyzed a compound with a similar steroidal system, providing valuable information on molecular conformations and intermolecular interactions, which are crucial for understanding the physical and chemical properties of such compounds (Zhou, Huang, Zhang, Wang, & Huang, 2015).

Synthetic Pathways and Derivatives

  • Synthesis of Liver X Receptor Agonists : Research involving the synthesis of Liver X receptor agonists using steroidal scaffolds related to the compound provides insights into synthetic pathways that could be relevant for further research and development of related compounds (Ching, 2013).
  • Aromatic-Steroid Derivative Synthesis : The synthesis of an aromatic-steroid derivative using a similar steroidal structure highlights methods of creating novel compounds with potential therapeutic applications (Valverde et al., 2013).

Metabolic and Biological Activities

  • Metabolism of Cyclopenta[a]phenanthrenes : A comparative examination of the metabolism of cyclopenta[a]phenanthrenes provides insights into how such structures are metabolized, which is essential for understanding their potential biological activities (Coombs et al., 1985).
  • Antimicrobial Activities of Phenanthrenes : The discovery of new phenanthrenes with antimicrobial activities from Juncus effusus suggests potential biological activities of structurally related compounds (Zhao et al., 2018).

properties

Product Name

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

InChI

InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+

InChI Key

KAIVGEVOBNIWLR-BQYQJAHWSA-N

Isomeric SMILES

CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 2
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 3
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 4
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 5
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one
Reactant of Route 6
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

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